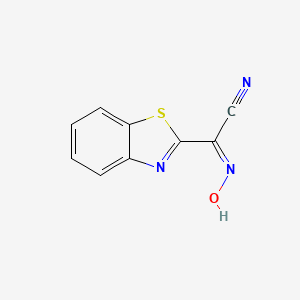

(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile

CAS No.:

Cat. No.: VC14912468

Molecular Formula: C9H5N3OS

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5N3OS |

|---|---|

| Molecular Weight | 203.22 g/mol |

| IUPAC Name | (2Z)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |

| Standard InChI | InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7- |

| Standard InChI Key | USOUGMJKPPEOEY-GHXNOFRVSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)/C(=N\O)/C#N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₉H₅N₃OS, with a molecular weight of 203.22 g/mol. Its IUPAC name, (2Z)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile, reflects the Z-configuration of the hydroxyimino group, though the (2E) designation is commonly used in commercial and synthetic contexts . Key structural features include:

-

A benzothiazole ring (a fused bicyclic system of benzene and thiazole).

-

A nitroso group (-N=O) conjugated with an acetonitrile (-C≡N) moiety.

The canonical SMILES representation is C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N, confirming the connectivity and stereochemistry . The isomeric SMILES (C1=CC=C2C(=C1)N=C(S2)/C(=N\O)/C#N) highlights the E-configuration of the nitrosoacetonitrile group.

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a condensation reaction between 2-aminobenzothiazole and nitrosoacetonitrile in the presence of a base (e.g., NaOH) under reflux conditions . The reaction proceeds in polar solvents like ethanol or methanol, with typical yields exceeding 70%.

Reaction Scheme:

Mechanistic Insights

The base facilitates deprotonation of 2-aminobenzothiazole, enabling nucleophilic attack on nitrosoacetonitrile. Subsequent intramolecular cyclization and dehydration yield the final product . The reaction’s regioselectivity is influenced by the electronic effects of the benzothiazole ring .

Physicochemical Properties

Reactivity and Functionalization

The compound’s reactivity is dominated by three functional groups:

-

Nitroso Group: Participates in cycloadditions (e.g., with dienes) and acts as an electrophile in nucleophilic substitutions .

-

Benzothiazole Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 6-position .

-

Acetonitrile Moiety: Serves as a leaving group in nucleophilic displacement reactions.

Example Reaction:

Reaction with hydrazine yields 1,3-benzothiazol-2-ylhydrazine, a precursor to heterocyclic pharmaceuticals .

Applications in Research

Material Science

The compound’s conjugated system enables applications in organic semiconductors and fluorescent probes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume